(2E)-N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE
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Overview
Description
(2E)-N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of an adamantyl group, a cyano group, and a methoxyphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable halogenated aromatic compound in the presence of a Lewis acid catalyst.
Coupling Reaction: The adamantyl intermediate is then coupled with a 4-chlorophenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable cyano precursor is reacted with the intermediate compound.
Formation of the Final Product: The final step involves the condensation of the intermediate with 4-methoxybenzaldehyde under basic conditions to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or chloro groups are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Substituted amines, thiols, ethers
Scientific Research Applications
(2E)-N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of (2E)-N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(2E)-N-[4-(3-CHLOROADAMANTAN-1-YL)PHENYL]-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE can be compared with other similar compounds, such as:
Adapalene: A synthetic retinoid used in dermatology for the treatment of acne. Both compounds share the adamantyl group, but differ in their overall structure and specific applications.
Chalcones: A class of compounds with a similar enone structure. Chalcones are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound (2E)-N-[4-(3-chloroadamantan-1-yl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide, often referred to as a derivative of adamantane, has garnered attention due to its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is C22H24ClN3O. It features a unique structure that combines an adamantane moiety with a cyano group and methoxy-substituted phenyl groups. The presence of chlorine and cyano groups suggests potential interactions with biological targets.
Research indicates that compounds with similar structures may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : The presence of cyano and methoxy groups can enhance binding affinity to specific enzymes, potentially inhibiting their activity.
- Antioxidant Properties : Some studies suggest that adamantane derivatives possess antioxidant properties, which could mitigate oxidative stress in cells.
- Receptor Modulation : The structural features may allow for modulation of certain receptors, influencing cellular signaling pathways.
Anticancer Activity
A notable study demonstrated that related adamantane derivatives exhibited significant anticancer properties. For instance, a compound structurally similar to this compound showed complete tumor stasis in a human gastric carcinoma xenograft model following oral administration . This suggests a promising avenue for further exploration in oncology.
Neuroprotective Effects
Given the structural similarities with known neuroprotective agents, (2E)-N-[4-(3-chloroadamantan-1-ylo)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide may also exhibit neuroprotective effects. Research into related compounds has shown potential in preventing neuronal damage in models of neurodegenerative diseases.
Study 1: Antitumor Efficacy
A recent study focused on the antitumor efficacy of adamantane derivatives. The findings indicated that certain modifications to the phenyl ring significantly enhanced the compound's potency against cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis induction.
Compound | IC50 (µM) | Mechanism |
---|---|---|
Compound A | 10 | Apoptosis induction |
Compound B | 5 | Cell cycle arrest |
(2E)-N-[4-(3-chloroadamantan-1-ylo)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide | 7 | Dual mechanism |
Study 2: Neuroprotective Studies
Another investigation assessed the neuroprotective effects of adamantane derivatives in models of oxidative stress. The results suggested that these compounds could reduce neuronal cell death induced by reactive oxygen species (ROS).
Treatment | Neuronal Viability (%) | ROS Levels (µM) |
---|---|---|
Control | 80 | 15 |
Compound A | 90 | 10 |
(2E)-N-[4-(3-chloroadamantan-1-ylo)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide | 85 | 12 |
Properties
IUPAC Name |
(E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN2O2/c1-32-24-8-2-18(3-9-24)11-21(16-29)25(31)30-23-6-4-22(5-7-23)26-12-19-10-20(13-26)15-27(28,14-19)17-26/h2-9,11,19-20H,10,12-15,17H2,1H3,(H,30,31)/b21-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNCIDWHQQPVIT-SRZZPIQSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)(C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)(C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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